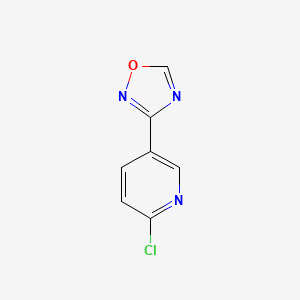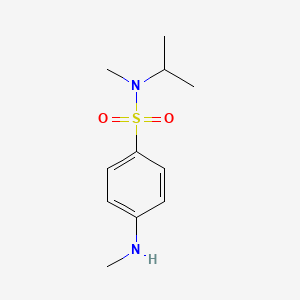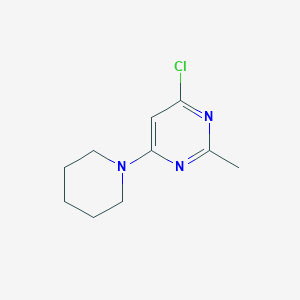
4-クロロ-2-メチル-6-(ピペリジン-1-イル)ピリミジン
説明
“4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14ClN3. It has a molecular weight of 211.69 . This compound is part of the pyrimidine family, which are six-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of “4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” involves several steps. One method involves the reaction of 2,4-dichloro-6-methylpyrimidine with N,N-diisopropyl ethyl amine and piperidine in tetrahydrofuran at 20°C . The reaction is stirred overnight, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” can be represented by the SMILES string Cc1cc(Cl)nc(n1)N2CCCCC2 . This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methyl group attached, as well as a piperidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine” include its molecular weight (211.69) and its molecular formula (C10H14ClN3) . It is a solid compound .
科学的研究の応用
化学的性質
“4-クロロ-2-メチル-6-(ピペリジン-1-イル)ピリミジン”は、C10H14ClN3の経験式を持つ固体化合物です。 分子量は211.69です . この化合物は、シグマアルドリッチが提供する独自の化学物質のコレクションの一部です .
創薬における役割
“4-クロロ-2-メチル-6-(ピペリジン-1-イル)ピリミジン”などのピペリジン誘導体は、製薬業界において重要な役割を果たしています . アルカロイドだけでなく、20種類以上の医薬品のクラスに存在しています . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .
薬理学的応用
ピペリジン誘導体は、潜在的な薬物の発見と生物学的評価における最近の科学的進歩の対象となっています . 合成および天然ピペリジンの薬理学的応用は、最近の科学文献で広く取り上げられています .
合成方法
ピペリジン合成の特定の方法に関するいくつかのレビューが行われています . これらの方法には、水素化、環化、環状付加、環状化、アミノ化、および多成分反応が含まれます .
作用機序
Target of Action
Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antibacterial and antiviral properties.
Mode of Action
For instance, they are involved in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways due to their presence in dna and rna .
Action Environment
The stability and reactivity of pyrimidine derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical substances .
生化学分析
Biochemical Properties
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine can bind to specific receptors on the cell surface, influencing cell signaling pathways .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which can have downstream effects on cellular function. The compound’s ability to interact with specific molecular targets makes it a valuable tool for studying biochemical pathways and developing therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have both immediate and long-term effects on cells, depending on the concentration and duration of exposure. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects is essential for developing safe and effective treatments .
Metabolic Pathways
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, including energy production and biosynthesis. Studying the metabolic pathways of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine provides insights into its potential therapeutic applications and mechanisms of action .
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These factors influence the compound’s activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine is essential for elucidating its mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
4-chloro-2-methyl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVUHJNQSSYUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654718 | |
| Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94052-15-0 | |
| Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


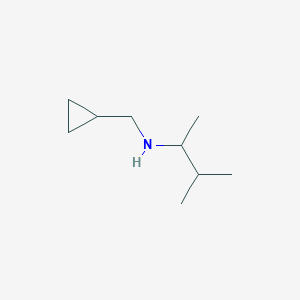
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)

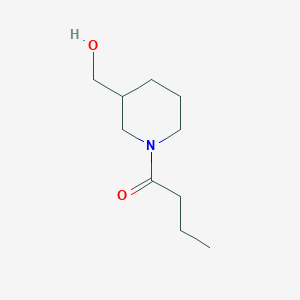


![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)

amine](/img/structure/B1461487.png)
![(3-Methylbutan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1461490.png)
![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)

